Cas no 897615-36-0 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide)

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide is a synthetic organic compound featuring a tetrazole core linked to a naphthalene carboxamide moiety via a methylene bridge. The presence of the 4-chlorophenyl group enhances its structural stability and potential reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical research. The naphthalene ring system contributes to its lipophilicity, which may influence binding affinity in biological systems. This compound is of interest for its potential applications in the development of pharmacologically active agents, particularly in targeting specific enzyme or receptor interactions. Its well-defined structure allows for precise modifications to optimize desired properties.
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide structure
897615-36-0 structure
商品名:N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide
CAS番号:897615-36-0
MF:C19H14ClN5O
メガワット:363.800362110138
CID:6311052
PubChem ID:16799244

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide
    • N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide
    • F2070-1043
    • N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide
    • SR-01000910432
    • AKOS024625612
    • N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide
    • 897615-36-0
    • SR-01000910432-1
    • インチ: 1S/C19H14ClN5O/c20-16-7-9-17(10-8-16)25-18(22-23-24-25)12-21-19(26)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H,21,26)
    • InChIKey: RSEITAVGFUOARX-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)N1C(CNC(C2=CC=C3C=CC=CC3=C2)=O)=NN=N1

計算された属性

  • せいみつぶんしりょう: 363.0886878g/mol
  • どういたいしつりょう: 363.0886878g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 485
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 72.7Ų

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2070-1043-15mg
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide
897615-36-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2070-1043-5mg
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide
897615-36-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2070-1043-4mg
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide
897615-36-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2070-1043-10mg
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide
897615-36-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2070-1043-10μmol
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide
897615-36-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2070-1043-5μmol
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide
897615-36-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2070-1043-1mg
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide
897615-36-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2070-1043-30mg
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide
897615-36-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2070-1043-40mg
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide
897615-36-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2070-1043-2mg
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide
897615-36-0 90%+
2mg
$59.0 2023-05-16

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide 関連文献

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamideに関する追加情報

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide (CAS No. 897615-36-0): A Comprehensive Overview

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide (CAS No. 897615-36-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of naphthalene and tetrazole, and it exhibits a unique combination of structural features that make it a promising candidate for various therapeutic applications.

The molecular structure of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide is characterized by a naphthalene ring system linked to a tetrazole moiety through a chlorophenyl-substituted tetrazole ring. The presence of the naphthalene ring provides the compound with aromatic stability and hydrophobic properties, while the tetrazole group imparts significant biological activity and reactivity. The chlorophenyl substitution further enhances the compound's lipophilicity and influences its pharmacokinetic properties.

Recent studies have highlighted the potential of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide in various therapeutic areas. One of the most notable applications is in the treatment of cardiovascular diseases. Research has shown that this compound can effectively modulate ion channels and receptors involved in cardiac function, making it a potential candidate for the development of antiarrhythmic drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide exhibits potent activity against hERG potassium channels, which are known to play a crucial role in cardiac repolarization.

In addition to its cardiovascular applications, N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide has also shown promise in the field of oncology. Preclinical studies have indicated that this compound possesses antitumor activity against various cancer cell lines. A recent investigation published in Cancer Research revealed that N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. This finding suggests that the compound may have therapeutic potential as an anticancer agent.

The pharmacokinetic properties of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide have also been extensively studied. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its lipophilic nature allows for efficient cellular uptake and penetration across biological membranes. Furthermore, the compound's stability under physiological conditions ensures sustained therapeutic effects without rapid degradation.

In terms of safety and toxicity profiles, preclinical studies have indicated that N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide is well tolerated at therapeutic doses. Toxicity assessments conducted in animal models have not revealed any significant adverse effects or organ toxicity at relevant concentrations. These findings support the further development of this compound for clinical applications.

The synthesis of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide involves several well-established chemical reactions. The key steps include the formation of the tetrazole ring from an appropriate nitrile precursor and subsequent coupling with a naphthoyl chloride derivative. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound on both laboratory and industrial scales.

In conclusion, N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-carboxamide (CAS No. 897615-36-0) represents a promising molecule with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in areas such as cardiovascular disease and oncology. As ongoing studies continue to elucidate its mechanisms of action and optimize its therapeutic efficacy, this compound holds significant promise for advancing medical treatments and improving patient outcomes.

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